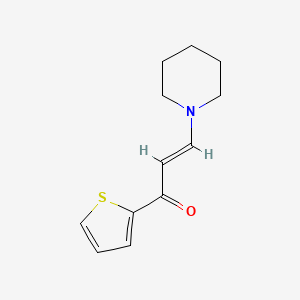

3-(1-piperidinyl)-1-(2-thienyl)-2-propen-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The interest in the synthesis and analysis of heterocyclic compounds, particularly those involving piperidine and thiophene moieties, stems from their significant potential in medicinal chemistry and material science. The compound "3-(1-piperidinyl)-1-(2-thienyl)-2-propen-1-one" likely shares this interest due to its unique structure, which suggests potential for diverse chemical reactivity and biological activity.

Synthesis Analysis

Synthetic strategies for related compounds often involve catalytic asymmetric synthesis or palladium-catalyzed direct C–H arylation, indicating potential pathways for synthesizing the compound of interest (Rossi et al., 2014). The versatility in synthetic approaches highlights the adaptability of methods to cater to specific structural requirements.

Molecular Structure Analysis

The molecular structure of compounds closely related to "3-(1-piperidinyl)-1-(2-thienyl)-2-propen-1-one" can be analyzed through spectroscopic methods and computational chemistry, providing insights into conformational preferences and stability (Issac & Tierney, 1996). These analyses are crucial for understanding the compound's reactivity and potential interactions.

Chemical Reactions and Properties

The chemical reactivity of structurally similar compounds often involves nucleophilic addition or substitution reactions, facilitated by the presence of electron-rich heteroatoms and π-bonds. The synthesis and properties of related thiochromones, for example, provide a framework for anticipating the reactivity of the thiophene and piperidine-containing compound (Sosnovskikh, 2018).

Physical Properties Analysis

Understanding the physical properties, such as solubility, melting point, and crystalline structure, of related compounds can inform predictions about "3-(1-piperidinyl)-1-(2-thienyl)-2-propen-1-one." These properties are influenced by molecular structure and intermolecular forces, guiding the compound's application potential.

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, can be inferred from studies on similar heterocyclic compounds. For example, the behavior of 1,2-dithiole-3-thiones provides insight into sulfur-containing compounds' chemical properties (Pedersen, 1995).

科学的研究の応用

Stereochemistry and Catalysis

Research conducted by Omar & Basyouni (1974) explored the stereochemistry of ionic thiol addition to acetylenic ketones. This study found that piperidine-catalyzed addition of thiols to specific acetylenic ketones resulted in a mixture of isomers, highlighting the role of piperidine in influencing stereochemical outcomes.

Synthesis and Spectral Analysis

Khalid et al. (2016) focused on the synthesis of piperidine-bearing compounds, emphasizing their biological activities. They developed a series of compounds involving piperidin-1-ylsulfonyl benzyl sulfides, demonstrating the versatility of piperidine derivatives in chemical synthesis and spectral analysis (Khalid et al., 2016).

Crystal and Molecular Structures

The study by Kubicki & Codding (2003) elucidated the crystal and molecular structures of compounds related to piperidine, showcasing the detailed structural insights that can be gained from such analyses. This is crucial for understanding the properties and potential applications of these compounds.

Regioselective Synthesis

Karthikeyan et al. (2007) reported a novel method for synthesizing substituted pyrrolidines and piperidines. This method highlighted the utility of piperidine derivatives in regioselective synthesis, offering new pathways for creating complex organic molecules (Karthikeyan et al., 2007).

Opioid Antagonist Development

Zimmerman et al. (1994) conducted research on N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, aiming to develop a peripherally selective opioid antagonist. This highlights the application of piperidine derivatives in the development of therapeutic agents for treating gastrointestinal motility disorders (Zimmerman et al., 1994).

Asymmetric Synthesis

Kulig et al. (2007) explored the asymmetric synthesis of piperidin-2-one derivatives, illustrating the significance of piperidine frameworks in creating enantiomerically pure compounds, which is a critical aspect in pharmaceutical chemistry (Kulig et al., 2007).

Stereodynamics

The study by Shainyan et al. (2008) on the stereodynamic behavior of N-trifyl substituted diheterocyclohexanes, including piperidine derivatives, provided insights into the conformations and interactions at the molecular level. This research is key to understanding the dynamic behavior of such compounds in various chemical contexts (Shainyan et al., 2008).

C-H Arylation

Millet & Baudoin (2015) developed a palladium-catalyzed β-selective C(sp3)-H arylation of N-Boc-Piperidines. Their work contributes to the efficient synthesis of arylpiperidines, which are fundamental structures in numerous pharmaceutical agents (Millet & Baudoin, 2015).

Multicomponent Reaction Synthesis

Research by Brahmachari & Das (2012) showcased a multicomponent reaction for synthesizing functionalized piperidine scaffolds. This study emphasizes the potential of piperidine derivatives in multi-component organic reactions, contributing to efficient and eco-friendly synthesis methodologies (Brahmachari & Das, 2012).

特性

IUPAC Name |

(E)-3-piperidin-1-yl-1-thiophen-2-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NOS/c14-11(12-5-4-10-15-12)6-9-13-7-2-1-3-8-13/h4-6,9-10H,1-3,7-8H2/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKOMFVWNWOXCAW-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C=CC(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)/C=C/C(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(piperidin-1-yl)-1-(thiophen-2-yl)prop-2-en-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-bromobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5509196.png)

![1-[4-(4-methoxyphenoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B5509201.png)

![3-(4-methyl-1,3-thiazol-5-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B5509214.png)

![4-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-6-phenylpyrimidine](/img/structure/B5509220.png)

![1-{[4-(diethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5509227.png)

![4-[(dimethylamino)sulfonyl]-N-3-pyridinyl-2-thiophenecarboxamide](/img/structure/B5509248.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5509260.png)

![N-ethyl-1-[(4-methoxyphenyl)sulfonyl]prolinamide](/img/structure/B5509278.png)

![spiro[1,3-benzoxazine-2,1'-cyclohexane]-4(3H)-thione](/img/structure/B5509283.png)

![3-ethyl-8-(2-morpholin-4-ylbenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5509288.png)

![1-[(5-acetyl-3-thienyl)methyl]-4-(2-methoxyphenoxy)piperidine-4-carboxylic acid](/img/structure/B5509313.png)